

# Application Notes: Radioimmunoassay for Detecting GAD65 Antibodies

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## Compound of Interest

Compound Name: GAD65 (524-543)

Cat. No.: B12372302

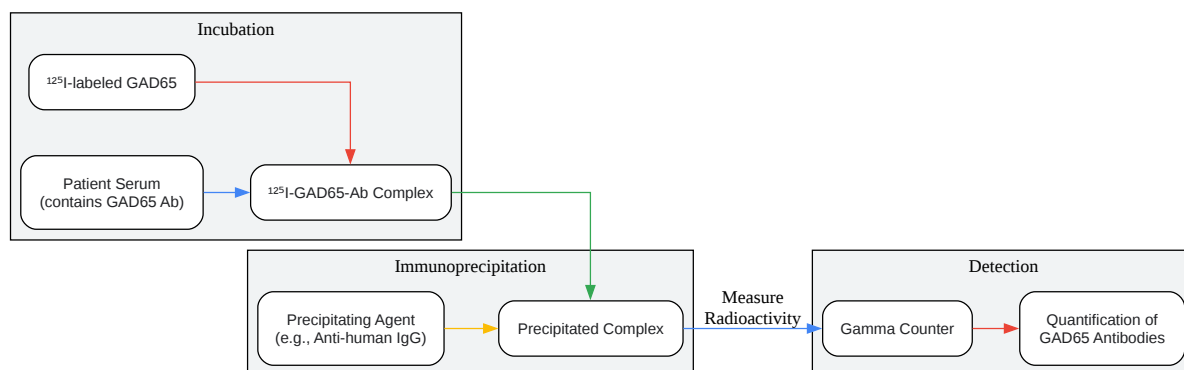
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## Introduction

Glutamic acid decarboxylase (GAD) is a key enzyme in the synthesis of the neurotransmitter gamma-aminobutyric acid (GABA). Autoantibodies targeting the 65-kDa isoform of GAD (GAD65) are significant biomarkers for several autoimmune disorders. The detection and quantification of these antibodies are crucial for the diagnosis and management of conditions such as Type 1 diabetes mellitus and various neurological syndromes, including Stiff-Person Syndrome (SPS), autoimmune encephalitis, and autoimmune ataxia. Radioimmunoassay (RIA) is a highly sensitive and specific method for the detection of GAD65 antibodies.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

## Principle of the Assay

The radioimmunoassay for GAD65 antibodies is a competitive binding assay. It utilizes recombinant human GAD65 labeled with a radioisotope, typically Iodine-125 ( $^{125}\text{I}$ ), as the tracer. In the assay, patient serum containing GAD65 autoantibodies is incubated with the  $^{125}\text{I}$ -labeled GAD65. The GAD65 antibodies in the serum bind to the radiolabeled antigen, forming an antibody-antigen complex. This complex is then precipitated using a second antibody (e.g., anti-human IgG) or Protein A. After washing to remove unbound radiolabeled GAD65, the radioactivity of the precipitate is measured using a gamma counter. The amount of radioactivity is directly proportional to the concentration of GAD65 antibodies in the patient sample.[\[2\]](#)[\[3\]](#)[\[4\]](#)



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Caption: Principle of the GAD65 Radioimmunoassay.

## Applications

The GAD65 antibody RIA is a valuable tool for:

- **Diagnosis of Type 1 Diabetes:** GAD65 antibodies are a major serological marker for Type 1 diabetes and can be detected in approximately 80% of patients.[4] Their presence helps to distinguish Type 1 from Type 2 diabetes, especially in cases with ambiguous clinical presentations.[5]
- **Prediction of Type 1 Diabetes:** These autoantibodies can be present for years before the clinical onset of Type 1 diabetes, serving as a predictive marker for individuals at high risk.[1][5]
- **Diagnosis of Neurological Disorders:** High titers of GAD65 antibodies are strongly associated with Stiff-Person Syndrome, with over 90% of patients testing positive.[2][3][4] Other

associated neurological conditions include autoimmune cerebellitis, brain stem encephalitis, and certain forms of epilepsy.[4]

- Polyendocrine Autoimmune Syndromes: GAD65 antibody testing is also useful in the context of polyendocrine autoimmune syndromes, where patients may have a combination of autoimmune disorders such as thyroiditis and pernicious anemia.[2][3][4]

## Quantitative Data

The following tables summarize the performance and clinical utility of the GAD65 antibody radioimmunoassay based on published data.

Table 1: Diagnostic Accuracy of GAD65 Antibody RIA in Type 1 Diabetes Mellitus

Parameter	Value	Reference
Sensitivity	57.0% - 80%	[4][6][7]
Specificity	97.5% - 100%	[6][7]
Positive Predictive Value	95.7%	[7]
Negative Predictive Value	69.4%	[7]

Table 2: GAD65 Antibody Positivity in Various Patient Populations

Patient Group	Percentage Positive	Reference
Stiff-Person Syndrome	98%	[2][3]
Type 1 Diabetes	80%	[2][3]
Autoimmune Endocrinopathies (without diabetes or SPS)	35%	[2][3]
Healthy Controls	8%	[2][3]

Table 3: Typical GAD65 Antibody Titers in Different Conditions

Condition	Typical Titer Range	Reference
Stiff-Person Syndrome & related neurological disorders	High titers ( $\geq 20$ nmol/L)	[4][8]
Type 1 Diabetes (without other autoimmune syndromes)	Low titers (usually $\leq 20$ nmol/L)	[4][8]
Type 1 Diabetes with polyendocrine disorders	$\geq 0.02$ nmol/L	[4]
Healthy Individuals	$< 0.02$ nmol/L	[4]

## Experimental Protocols

### Materials

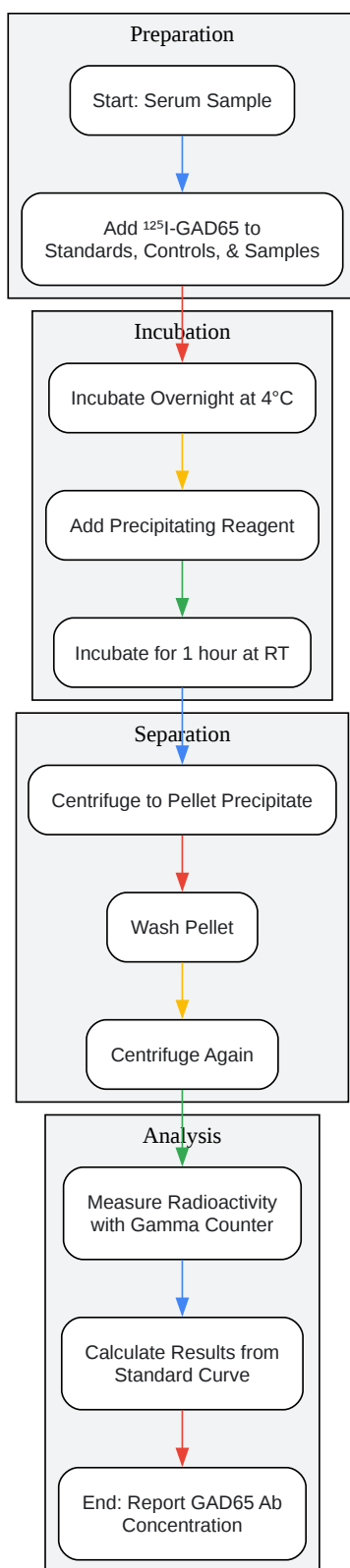
- $^{125}\text{I}$ -labeled recombinant human GAD65
- Patient serum samples
- Positive and negative control sera
- Assay buffer
- Precipitating reagent (e.g., anti-human IgG or Protein A)
- Wash buffer
- Polypropylene tubes
- Gamma counter

### Protocol: Double-Antibody Radioimmunoassay

This protocol is a synthesis of commonly described methods for the detection of GAD65 antibodies.[2][3][4]

- Sample Preparation:

- Collect blood samples and separate the serum. Samples can be stored at -20°C or below if not analyzed immediately. Avoid using grossly hemolyzed or lipemic samples.[9]
- Assay Procedure:
  - Pipette 20 µL of standards, controls, and patient sera into appropriately labeled tubes.[10]
  - Add 50 µL of <sup>125</sup>I-labeled GAD65 to each tube.
  - Vortex gently and incubate overnight at 4°C.
  - Add the precipitating reagent (e.g., anti-human IgG) to each tube.
  - Incubate for 1 hour at room temperature to allow for the formation of the immunoprecipitate.
  - Centrifuge the tubes to pellet the precipitate.
  - Aspirate or decant the supernatant.
  - Wash the pellet with wash buffer and centrifuge again. Repeat the wash step as required.
  - Aspirate or decant the supernatant, ensuring the pellet remains intact.
- Measurement:
  - Measure the radioactivity of the pellet in each tube using a gamma counter.
- Data Analysis:
  - A standard curve is generated by plotting the radioactivity of the standards against their known concentrations.
  - The concentration of GAD65 antibodies in the patient samples is determined by interpolating their radioactivity values from the standard curve.
  - Results are typically expressed in nmol/L or IU/mL.



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Caption: Experimental Workflow for GAD65 Antibody RIA.

## Quality Control

For reliable results, each assay run should include:

- A set of standards to generate a standard curve.
- Positive and negative controls to validate the assay performance.
- Patient samples should be run in duplicate to ensure precision.

## Limitations

- The assay involves the use of radioactive materials, requiring appropriate safety precautions and licensing.
- Patients who have recently received radioisotopes for diagnostic or therapeutic purposes may have interfering substances in their blood, and a suitable waiting period is necessary before sample collection.[4]
- While highly specific, low-titer positive results may be found in a small percentage of the healthy population.[2][3][4] Clinical correlation is always recommended.

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- To cite this document: BenchChem. [Application Notes: Radioimmunoassay for Detecting GAD65 Antibodies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12372302#radioimmunoassay-for-detecting-gad65-antibodies]

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